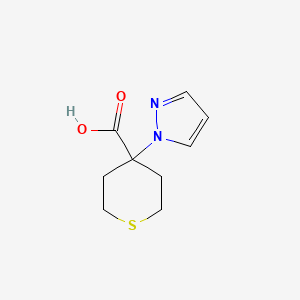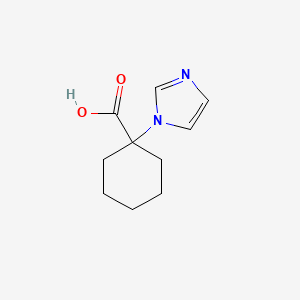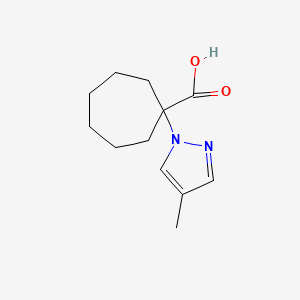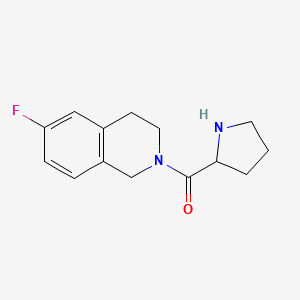![molecular formula C11H20N2O B7628335 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one, commonly known as DAP, is a synthetic compound with potential applications in scientific research. DAP belongs to the class of spirocyclic compounds and has a unique structure that makes it a promising candidate for various research purposes.
作用機序
DAP acts as a positive allosteric modulator of GABA-A receptors, which enhances the inhibitory neurotransmission in the brain. The binding of DAP to the receptor site increases the affinity of GABA for the receptor, leading to an increase in the opening of chloride ion channels and hyperpolarization of the neuron. This results in the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation.
Biochemical and Physiological Effects
DAP has been shown to have several biochemical and physiological effects, including increased GABAergic neurotransmission, reduced glutamatergic neurotransmission, and altered ion channel activity. DAP has also been reported to exhibit anticonvulsant, anxiolytic, and sedative effects in animal models.
実験室実験の利点と制限
DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. DAP can be used as a tool compound to study the role of GABA-A receptors in various physiological and pathological conditions. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on DAP. One potential direction is the development of DAP derivatives with improved potency, selectivity, and pharmacokinetic properties. Another direction is the investigation of the therapeutic potential of DAP in various neurological and psychiatric disorders, such as epilepsy, anxiety, and depression. Moreover, the elucidation of the molecular mechanism of DAP action on GABA-A receptors could lead to the discovery of novel drug targets for the treatment of neurological disorders.
Conclusion
In conclusion, 1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one is a synthetic compound with potential applications in scientific research. DAP acts as a positive allosteric modulator of GABA-A receptors, leading to the suppression of neuronal excitability and the reduction of anxiety, convulsions, and sedation. DAP has several advantages for lab experiments, including its unique structure, high potency, and selectivity for GABA-A receptors. However, DAP has some limitations, including its potential toxicity and limited solubility in aqueous solutions. There are several future directions for the research on DAP, including the development of DAP derivatives and the investigation of its therapeutic potential in various neurological and psychiatric disorders.
合成法
The synthesis of DAP involves the reaction of 2-methylpropan-1-one with 1,7-diaminononane in the presence of a catalyst. The reaction proceeds through a spirocyclization process, resulting in the formation of DAP. The yield of DAP can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.
科学的研究の応用
DAP has potential applications in various scientific research fields, including medicinal chemistry, neuroscience, and drug discovery. DAP has been reported to exhibit anticonvulsant, anxiolytic, and sedative properties in animal models. Moreover, DAP has been shown to modulate the activity of GABA-A receptors, which are involved in the regulation of neurotransmission in the central nervous system.
特性
IUPAC Name |
1-(1,7-diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c1-9(2)10(14)13-7-5-11(8-13)4-3-6-12-11/h9,12H,3-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEGWJUCUCZGUKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC2(C1)CCCN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-Amino-1-(4-fluorophenyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7628259.png)
![3-[[4-(Cyanomethyl)benzoyl]-methylamino]propanoic acid](/img/structure/B7628260.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)






![[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl 2,4-dihydroxybenzoate](/img/structure/B7628363.png)


